2,7-ditert-butylacridine-3,6-diamine
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Overview
Description
2,7-ditert-butylacridine-3,6-diamine: is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique semi-planar heterocyclic structure of acridine derivatives allows them to interact with various biomolecular targets, making them valuable in both pharmaceutical and industrial applications .
Preparation Methods
The synthesis of 2,7-ditert-butylacridine-3,6-diamine involves several steps. One common method includes the use of acridinium salts as intermediates. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2,7-ditert-butylacridine-3,6-diamine: undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . For example, oxidation reactions may involve the use of hydrogen peroxide or potassium permanganate, while reduction reactions may use sodium borohydride or lithium aluminum hydride . Substitution reactions often involve nucleophiles such as halides or amines . The major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the amino and tert-butyl groups on the acridine ring .
Scientific Research Applications
2,7-ditert-butylacridine-3,6-diamine: has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various acridine derivatives with potential pharmaceutical applications . In biology, it is studied for its interactions with DNA and proteins, making it valuable in the development of anticancer and antimicrobial agents . In medicine, it is explored for its potential use in treating diseases such as cancer, Alzheimer’s disease, and bacterial infections . In industry, it is used in the development of dyes, fluorescent materials, and photoredox catalysts .
Mechanism of Action
The mechanism of action of 2,7-ditert-butylacridine-3,6-diamine involves its interaction with biomolecular targets such as DNA and enzymes. The planar structure of the acridine ring allows it to intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerase and telomerase . This disruption can lead to the inhibition of cell proliferation and the induction of cell death, making it effective as an anticancer agent . Additionally, its interaction with proteins and other biomolecules can lead to antimicrobial and antiviral effects .
Comparison with Similar Compounds
2,7-ditert-butylacridine-3,6-diamine: can be compared with other acridine derivatives such as N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA), triazoloacridone (C-1305), and amsacrine (m-AMSA) . These compounds share similar structural features and biological activities but differ in their specific functional groups and mechanisms of action . For example, DACA is known for its potent anticancer activity, while C-1305 and m-AMSA are studied for their interactions with DNA and enzymes . The unique combination of amino and tert-butyl groups in This compound provides it with distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
CAS No. |
33244-11-0 |
---|---|
Molecular Formula |
C21H27N3 |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
2,7-ditert-butylacridine-3,6-diamine |
InChI |
InChI=1S/C21H27N3/c1-20(2,3)14-8-12-7-13-9-15(21(4,5)6)17(23)11-19(13)24-18(12)10-16(14)22/h7-11H,22-23H2,1-6H3 |
InChI Key |
MJGGZONRLLIBJX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=CC3=CC(=C(C=C3N=C2C=C1N)N)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC2=CC3=CC(=C(C=C3N=C2C=C1N)N)C(C)(C)C |
33244-11-0 | |
Synonyms |
2,7-di-(tert-butyl)proflavine 2,7-di-tert-butylproflavine |
Origin of Product |
United States |
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